![molecular formula C8H8INO4S B2893734 N-(4-iodo-benzenesulfonyl)-glycine CAS No. 89976-48-7](/img/structure/B2893734.png)
N-(4-iodo-benzenesulfonyl)-glycine
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Overview
Description
The compound “N-(4-iodo-benzenesulfonyl)-glycine” is a derivative of glycine, which is the simplest amino acid, with a benzenesulfonyl group attached to it. The benzenesulfonyl group is a common functional group in organic chemistry, often used as a protecting group for amines .
Molecular Structure Analysis
The molecular structure of “N-(4-iodo-benzenesulfonyl)-glycine” would consist of a glycine molecule with a benzenesulfonyl group attached to the nitrogen atom. The benzenesulfonyl group would have an iodine atom attached to the 4-position of the benzene ring .Chemical Reactions Analysis
Again, while specific reactions involving “N-(4-iodo-benzenesulfonyl)-glycine” are not available, benzenesulfonyl derivatives are known to participate in a variety of chemical reactions. For example, they can undergo desulfitative coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4-iodo-benzenesulfonyl)-glycine” would be influenced by both the glycine and the benzenesulfonyl components. For example, it would likely have a higher molecular weight than glycine due to the additional benzenesulfonyl group .Scientific Research Applications
1. Corrosion Control
A study by Amin and Ibrahim (2011) explored the use of a glycine derivative for controlling mild steel corrosion in concentrated sulfuric acid solutions. This research provides insights into the potential application of N-(4-iodo-benzenesulfonyl)-glycine in protecting metals from corrosion, especially in harsh industrial environments (Amin & Ibrahim, 2011).
2. Plant Stress Resistance
Ashraf and Foolad (2007) discussed the roles of glycine betaine and proline in enhancing plant resistance to environmental stresses like drought and salinity. Given the structural similarity, N-(4-iodo-benzenesulfonyl)-glycine could potentially be studied for similar applications in improving plant resilience (Ashraf & Foolad, 2007).
3. Chemical Synthesis
Crich and Banerjee (2007) described the use of a glycine derivative in the synthesis of certain peptides, suggesting the potential use of N-(4-iodo-benzenesulfonyl)-glycine in peptide synthesis, particularly in creating compounds with specific biological activities (Crich & Banerjee, 2007).
4. Corrosion Inhibition
A study by Amin (2010) focused on using a synthesized glycine derivative to inhibit corrosion processes in aluminum. This indicates the potential of N-(4-iodo-benzenesulfonyl)-glycine in similar applications, particularly in industries where aluminum corrosion is a concern (Amin, 2010).
5. Environmental Impact Assessment
Coupe et al. (2012) researched the fate and transport of glyphosate in surface waters, a study relevant to understanding the environmental impact of N-(4-iodo-benzenesulfonyl)-glycine, especially considering its potential usage in agricultural or industrial settings (Coupe, Kalkhoff, Capel, & Grégoire, 2012).
6. Protein Engineering
Pollegioni, Schonbrunn, and Siehl (2011) examined the molecular basis of glyphosate resistance through protein engineering. This suggests a potential avenue for research into how N-(4-iodo-benzenesulfonyl)-glycine might interact with proteins, which could be relevant in developing herbicide-resistant crops (Pollegioni, Schonbrunn, & Siehl, 2011).
7. Detoxification Studies
Irwin et al. (2016) conducted a study on the detoxification of benzoic acid through glycine conjugation. This research provides a framework for understanding how N-(4-iodo-benzenesulfonyl)-glycine might be metabolized and detoxified in biological systems (Irwin et al., 2016).
Safety and Hazards
Future Directions
The future directions for research on “N-(4-iodo-benzenesulfonyl)-glycine” would depend on its potential applications. If it has interesting biological activity, it could be studied further as a potential therapeutic agent. Alternatively, if it has unique chemical reactivity, it could be used to develop new synthetic methods .
Mechanism of Action
Target of Action
It’s known that benzenesulfonyl compounds often react with compounds containing reactive n-h and o-h bonds .
Mode of Action
It’s known that sulfonyl compounds, such as 4-iodobenzenesulfonyl chloride, can react with peptides under various conditions . The iodine atom in the compound could potentially enhance its reactivity or selectivity.
Biochemical Pathways
Sulfonyl fluorides have been identified and utilized in the realms of biology, pharmaceuticals, and functional molecules for their unique stability-reactivity balance . They are privileged motifs in the selective covalent interaction with context-specific amino acids or proteins for diverse applications .
Pharmacokinetics
The solubility of related compounds in ethanol suggests that they may have good bioavailability .
Result of Action
Sulfonyl fluorides have been shown to be effective in various biological applications, such as killing gram-negative bacteria, where the sulfonyl fluoride group could possibly react with target proteins directly or via an intermediate .
Action Environment
The stability-reactivity balance of sulfonyl fluorides suggests that they may be robust to various environmental conditions .
properties
IUPAC Name |
2-[(4-iodophenyl)sulfonylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8INO4S/c9-6-1-3-7(4-2-6)15(13,14)10-5-8(11)12/h1-4,10H,5H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYJFTSBDVJYJIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NCC(=O)O)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8INO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-iodo-benzenesulfonyl)-glycine |
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